molecular formula C9H12N2 B3034345 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1595279-67-6

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B3034345
CAS RN: 1595279-67-6
M. Wt: 148.2 g/mol
InChI Key: RKOPPQLAXXNYAH-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Another study reported a novel protocol to prepare multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

Specific derivatives of the compound have shown potent inhibitory activity against FGFR1, 2, and 3 . One such derivative, compound 4h, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

In addition to inhibiting cell proliferation, compound 4h significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment .

Analgesic Activity

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, a related compound, have been synthesized with potential analgesic and sedative activity . Some of these derivatives were more active in the “writhing” test than aspirin, and two of them were similar to morphine .

Sedative Activity

The same derivatives that showed analgesic activity also inhibited the locomotor activity in mice to a statistically significant extent . Two of them also prolonged the duration of thiopental sleep , suggesting potential applications as sedatives.

Blood Glucose Reduction

The compound has been implicated in the reduction of blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Root Growth Stimulant

Certain derivatives of the compound could be applied as a new agro-chemical, functioning as a root growth stimulant . These derivatives promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .

properties

IUPAC Name

3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOPPQLAXXNYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Synthesis routes and methods

Procedure details

To a solution of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (prepared according to B. Atkinson et al. WO201192293) (153 mg, 943 μmol, Eq: 1.00) in THF (5 mL) at rt was added lithium aluminum hydride, (2 M in THF, 0.95 mL, 1.9 mmol, Eq: 2.01) and the resulting mixture was stirred at rt for 1 h. Additional lithium aluminum hydride, (2 M in THF, 0.95 mL, 1.9 mmol, Eq: 2.01) was added and stirring was continued at rt for 1 h. The reaction mixture was quenched by adding EtOAc (˜2 mL) followed by water (˜1 mL). To the resulting slurry was added aqueous Rochelle's salt solution (20 mL) and the mixture was extracted with EtOAc (2×20 mL). The crude material was purified by flash chromatography (silica gel, 12 g, 0% to 100% EtOAc in hexanes) to give 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (73 mg), m/z=149 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
Reactant of Route 3
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

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